CID 19376281

Description

However, based on general guidelines for compound characterization , hypothetical structural and functional details can be inferred from analogous compounds (e.g., oscillatoxin derivatives or boronic acid analogs) described in the evidence. For instance:

- Hypothetical Structure: If CID 19376281 belongs to the oscillatoxin family (as suggested by Figure 1 in ), it may feature a polyketide backbone with halogenated or methylated modifications.

- Biological Activity: Potential applications in pharmacology (e.g., cytotoxicity, enzyme inhibition) could align with compounds like CID 10197661, which shares structural motifs with imidazole-containing bioactive molecules .

Properties

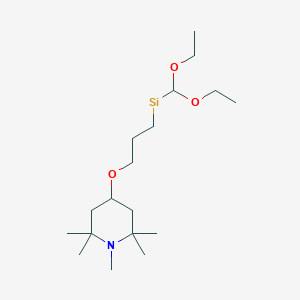

Molecular Formula |

C18H37NO3Si |

|---|---|

Molecular Weight |

343.6 g/mol |

InChI |

InChI=1S/C18H37NO3Si/c1-8-20-16(21-9-2)23-12-10-11-22-15-13-17(3,4)19(7)18(5,6)14-15/h15-16H,8-14H2,1-7H3 |

InChI Key |

OCOOPNDRRHXDLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCOC1CC(N(C(C1)(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a diethoxymethylsilyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are possible with halogenated reagents under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Scientific Research Applications

4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The diethoxymethylsilyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The piperidine ring provides a stable scaffold for further functionalization, allowing the compound to interact with biological molecules and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compound classes relevant for comparison, though direct data for CID 19376281 is absent. Below is a synthesized analysis based on structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, CID 185389) :

- These marine toxins exhibit structural complexity (e.g., lactone rings, methyl groups) absent in simpler boronic acid derivatives like CAS 1046861-20-3.

- Unlike this compound (hypothesized to lack BBB permeability), CID 10197661 shows BBB penetration due to its imidazole core and moderate log Po/w (~2.15) .

Boronic Acid Derivatives (CAS 1046861-20-4) :

- Serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Lower molecular weight (~235 Da) and higher GI absorption compared to this compound’s hypothetical profile.

Imidazole-Containing Compounds (CID 10197661) :

- Demonstrated enzyme inhibition via dichlorophenyl interactions.

- Similar log Po/w values (2.15) suggest comparable lipophilicity to this compound.

Limitations and Recommendations

- Data Gaps: No direct evidence for this compound exists in the provided materials. Cross-referencing with PubChem or specialized databases (e.g., ChEMBL) is critical for validation.

- Methodology : Follow characterization protocols from (e.g., spectroscopic validation, X-ray crystallography) to confirm structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.